molecular formula C22H22ClFN4O2S2 B2936566 N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216683-11-2

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2936566
CAS No.: 1216683-11-2
M. Wt: 493.01
InChI Key: SPYXCAMNVITZFD-UHFFFAOYSA-N
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Description

N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-benzothiazole-6-carboxamide hydrochloride is a benzothiazole-derived compound featuring dual benzothiazole moieties, a fluorinated substituent, and a morpholine-propyl side chain. The fluorine atom at the 4-position of the benzothiazole ring enhances metabolic stability and lipophilicity, while the morpholine group improves aqueous solubility—a critical factor in drug bioavailability .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S2.ClH/c23-16-3-1-4-18-20(16)25-22(31-18)27(8-2-7-26-9-11-29-12-10-26)21(28)15-5-6-17-19(13-15)30-14-24-17;/h1,3-6,13-14H,2,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYXCAMNVITZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC5=C(C=C4)N=CS5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group and benzothiazole rings undergo hydrolysis under specific conditions:

Reaction Type Conditions Reagents Products References
Acidic HydrolysisAqueous HCl (1–2 M), 80–100°CH<sub>3</sub>O<sup>+</sup>Cleavage of carboxamide to carboxylic acid and amine derivatives
Basic HydrolysisNaOH (5% w/v), refluxOH<sup>−</sup>Deprotonation of morpholine and fragmentation of benzothiazole-thiazole core

Hydrolysis is critical for modifying solubility or generating intermediates for further functionalization. For example, acidic conditions yield 1,3-benzothiazole-6-carboxylic acid and 4-fluoro-1,3-benzothiazol-2-amine derivatives.

Substitution Reactions

The fluorine atom at position 4 of the benzothiazole ring and the morpholine group participate in nucleophilic substitutions:

Reaction Type Conditions Reagents Products References
Nucleophilic Aromatic SubstitutionDMF, 60°C, 12hThiophenol, K<sub>2</sub>CO<sub>3</sub>Replacement of fluorine with thiophenyl group
AlkylationTHF, NaH, RTAlkyl halides (e.g., CH<sub>3</sub>I)N-alkylation of morpholine or carboxamide nitrogen

The electron-withdrawing fluorine enhances reactivity toward nucleophiles like thiols or amines, enabling aryl-group modifications. N-alkylation of the carboxamide nitrogen (e.g., with methyl iodide) disrupts planarity, improving solubility .

Reduction Reactions

Nitro and amide groups are susceptible to reduction:

Reaction Type Conditions Reagents Products References
Nitro ReductionEtOH, H<sub>2</sub> (1 atm)Pd/C, 25°CConversion of nitro groups to amines
Amide ReductionTHF, 0°C to RTLiAlH<sub>4</sub>Reduction of carboxamide to amine derivatives

Selective reduction of nitro groups to amines (e.g., using Pd/C) is valuable for synthesizing bioactive intermediates. Over-reduction with LiAlH<sub>4</sub> may degrade the benzothiazole core.

Oxidation Reactions

The morpholine moiety and sulfur atoms in benzothiazoles are oxidation-sensitive:

Reaction Type Conditions Reagents Products References
Sulfur OxidationCH<sub>3</sub>CN, 25°CmCPBASulfoxide or sulfone formation on benzothiazole
Morpholine OxidationH<sub>2</sub>O<sub>2</sub>, AcOH, 50°CN-Oxide formation on morpholine

Controlled oxidation with mCPBA selectively generates sulfoxides, while harsh conditions (e.g., HNO<sub>3</sub>) degrade the heterocyclic framework.

Scientific Research Applications

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues: Benzothiazole Carboxamides

Benzothiazole carboxamides with varied substituents have been synthesized and characterized (Table 1). Key differences in substituents influence physicochemical properties and bioactivity:

Compound Name Substituents Yield (%) Key Spectral Data (IR, NMR) Biological Activity/Notes
Target Compound 4-Fluoro, morpholinylpropyl N/A Expected C=O stretch ~1660–1680 cm⁻¹ Hypothesized kinase inhibition
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) 4-Chlorophenyl 70 C=O stretch: 1680 cm⁻¹; NH: 3250 cm⁻¹ Moderate cytotoxicity (cancer cell lines)
N-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h) 2,6-Difluorophenyl 60 C=O stretch: 1675 cm⁻¹; NH: 3280 cm⁻¹ Enhanced solubility vs. chloro analogs
N-[2-(2-Chloro-6-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4i) 2-Chloro-6-fluorophenyl 37 C=O stretch: 1665 cm⁻¹; NH: 3300 cm⁻¹ Lower yield due to steric hindrance

Key Observations :

  • Fluorine vs. Chlorine : Fluorinated derivatives (e.g., 4h) exhibit higher solubility and metabolic stability compared to chlorinated analogs (4g) due to fluorine’s electronegativity and smaller atomic radius .
  • Morpholine Impact : The target compound’s morpholinylpropyl group likely enhances solubility (>4g–4i) by introducing a hydrophilic tertiary amine, critical for blood-brain barrier penetration .
Triazole and Sulfonyl Derivatives

Triazole-thiones (e.g., compounds 7–9 from ) share structural motifs with the target compound, such as fluorophenyl groups and sulfonyl linkages (Table 2):

Compound Name Substituents Key Spectral Data (IR) Tautomeric Behavior
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones X = H, Cl, Br; 2,4-difluorophenyl C=S stretch: 1247–1255 cm⁻¹; NH: 3278–3414 cm⁻¹ Exists as thione tautomer (no S-H stretch)
Target Compound Fluorobenzothiazole, morpholinylpropyl Expected C=S absence (amide C=O dominant) No tautomerism (rigid benzothiazole)

Key Observations :

  • Fluorophenyl Groups : Both the target compound and triazole derivatives (7–9) utilize fluorine to enhance binding affinity and electronic effects. The 2,4-difluorophenyl group in triazoles improves target selectivity in enzyme inhibition .

Challenges :

  • Steric hindrance from the morpholinylpropyl chain may reduce yields (cf. 4i, 37% yield in ) .
  • Fluorine’s electron-withdrawing effect necessitates optimized reaction conditions to prevent dehalogenation .

Biological Activity

N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-benzothiazole-6-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in various fields including oncology and antimicrobial research.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure involving two benzothiazole moieties and a morpholine group. Its molecular formula is C16H19FN4S2C_{16}H_{19}FN_4S_2 with a molecular weight of approximately 366.48 g/mol. The presence of fluorine and the morpholine unit contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The synthetic route generally includes:

  • Formation of Benzothiazole Derivative : Initial reactions involve the condensation of appropriate amines with benzothiazole precursors.
  • Introduction of Morpholine Group : This step involves nucleophilic substitution reactions where morpholine is introduced to the benzothiazole framework.
  • Carboxamide Formation : The final step involves the formation of the carboxamide group, which is crucial for biological activity.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit potent anticancer activities through various mechanisms:

  • Cell Cycle Arrest : Compounds similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-benzothiazole-6-carboxamide have been shown to induce G2/M phase cell cycle arrest in various cancer cell lines . This is associated with inhibition of tubulin polymerization, disrupting mitotic spindle formation.
  • Cytotoxicity Studies : In vitro studies demonstrate that related compounds exhibit cytotoxic effects with IC50 values ranging from 0.85 mM to 3.3 mM against different tumor cell lines . For instance, one study reported significant growth inhibition in breast cancer cell lines with GI50 values indicating effective dose-response relationships .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Broad-Spectrum Activity : Benzothiazoles are known for their broad-spectrum antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria . This makes them potential candidates for developing new antibiotics.
  • Mechanism of Action : The mechanism often involves interference with bacterial DNA synthesis or inhibition of essential metabolic pathways, making these compounds valuable in addressing antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives:

SubstituentEffect on Activity
Fluorine at Position 4Increases lipophilicity and enhances cytotoxicity
Morpholine LinkerImproves solubility and bioavailability
Carboxamide GroupEssential for receptor binding and activity

Case Studies

Several studies highlight the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Breast Cancer : A compound similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-benzothiazole-6-carboxamide was tested against MCF-7 cells showing a significant reduction in cell viability at concentrations as low as 25 µM .
  • Antimicrobial Efficacy : Another study demonstrated that a related benzothiazole derivative exhibited effective antibacterial activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both critical pathogens on the WHO priority list for antibiotic resistance .

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